Trihydroxymethylpropyl trioleate
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Overview
Description
Trihydroxymethylpropyl trioleate is a synthetic ester with the molecular formula C24H50O7 and a molecular weight of 450.66 g/mol . It is known for its excellent lubricating properties, high viscosity index, good flame resistance, and hydrolytic stability . This compound is widely used in various industrial applications, including as a lubricant, metal oil additive, and plastic lubricant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihydroxymethylpropyl trioleate is synthesized through the esterification of trimethylolpropane with oleic acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction . The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, trimethylolpropane and oleic acid, are mixed in a reactor along with an acid catalyst . The reaction is conducted at elevated temperatures, typically around 150-200°C, and under reduced pressure to facilitate the removal of water . The product is then purified through distillation and filtration to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Trihydroxymethylpropyl trioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Trihydroxymethylpropyl trioleate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of trihydroxymethylpropyl trioleate primarily involves its role as a lubricant. The compound forms a thin film on surfaces, reducing friction and wear . Its high viscosity and stability under extreme conditions make it effective in maintaining lubrication even under high temperatures and pressures . The molecular structure of this compound allows it to interact with metal surfaces, providing a protective barrier that minimizes direct contact and reduces the risk of damage .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetraoleate: Another ester-based lubricant with similar properties but higher molecular weight.
Diisooctyl phthalate: A phthalate ester used as a plasticizer and lubricant.
Diisodecyl phthalate: Similar to diisooctyl phthalate but with longer alkyl chains, providing different lubrication properties.
Uniqueness
Trihydroxymethylpropyl trioleate stands out due to its unique combination of high viscosity, excellent thermal stability, and low volatility . These properties make it particularly suitable for applications requiring long-lasting and reliable lubrication under extreme conditions . Additionally, its ability to form stable films on metal surfaces enhances its effectiveness as a lubricant compared to other similar compounds .
Properties
Molecular Formula |
C60H110O6 |
---|---|
Molecular Weight |
927.5 g/mol |
IUPAC Name |
2,2-bis(octadec-9-enoyloxymethyl)butyl octadec-9-enoate |
InChI |
InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3 |
InChI Key |
BTGGRPUPMPLZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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